1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

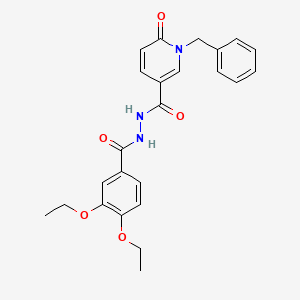

1-Benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyl group at position 1, a 3,4-diethoxybenzoyl hydrazide moiety at position 3, and a ketone at position 4.

Properties

IUPAC Name |

1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-3-31-20-12-10-18(14-21(20)32-4-2)23(29)25-26-24(30)19-11-13-22(28)27(16-19)15-17-8-6-5-7-9-17/h5-14,16H,3-4,15H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKXZYAZVHEQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the dihydropyridine ring, followed by the introduction of the benzyl and diethoxybenzoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Biological Activity

1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activities associated with this compound, supported by recent research findings and data tables.

- Molecular Formula : C22H26N4O4

- Molecular Weight : 410.47 g/mol

- Structure : The compound features a dihydropyridine ring, a benzyl group, and an ethoxy-substituted benzoyl moiety.

Antimicrobial Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance:

- Case Study : A study evaluated the antimicrobial activity of various dihydropyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed notable inhibition zones compared to standard antibiotics.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (Cefotaxime) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 |

| Escherichia coli | 12 | 16 |

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Research Findings : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was associated with the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| HeLa | 8 | DNA fragmentation |

Anti-inflammatory Activity

Another significant biological activity noted is anti-inflammatory effects:

- Experimental Results : The compound was tested in a carrageenan-induced paw edema model in rats. It showed a dose-dependent reduction in edema compared to the control group.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 65 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer cell proliferation.

- Cell Signaling Modulation : It potentially alters cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a 6-oxo-1,6-dihydropyridine scaffold with several derivatives reported in the evidence. Key comparisons include:

Key Observations :

- Lipophilicity : The benzyl and diethoxy groups in the target compound likely enhance lipophilicity compared to sulfonamide () or nitrile-containing analogues ().

- Hydrogen Bonding : The carbohydrazide group may improve solubility and binding interactions relative to thioether () or sulfonamide () substituents.

Physical and Spectroscopic Properties

Melting Points :

- Dihydropyrimidine derivatives with methoxy/methyl substituents () exhibit melting points between 186–219°C.

- Sulfonamide-containing dihydropyridines () have higher melting points (e.g., 243–245°C for compound 1l in ), likely due to stronger intermolecular forces.

- The target compound’s melting point is anticipated to fall within 200–250°C, influenced by its carbohydrazide and ethoxy groups.

Research Implications and Gaps

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclocondensation or multi-step coupling reactions. The target compound may require similar strategies, with hydrazide formation as a critical step.

- Gaps : Experimental data on solubility, stability, and bioactivity of the target compound are absent in the evidence. Further studies should prioritize these aspects.

Q & A

Q. What are the common synthetic routes for synthesizing 1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the condensation of hydrazide intermediates with activated carbonyl groups. For example, hydrazide derivatives (e.g., 6-oxo-1,6-dihydropyridine-3-carbohydrazide) can react with benzoyl chlorides or esters under controlled conditions. Key optimization parameters include:

- Temperature : Reactions often proceed at reflux (e.g., ethanol at 78°C) to ensure complete conversion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for solubility and reactivity .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, with silica gel or ethyl acetate/hexane systems commonly used .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate condensation reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the connectivity of the benzyl, diethoxybenzoyl, and dihydropyridine moieties. Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) are diagnostic .

- FT-IR : Absorption bands for amide C=O (~1650 cm), hydrazide N-H (~3300 cm), and ether C-O (~1250 cm^{-1) validate functional groups .

- HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, with deviations <5 ppm indicating purity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Answer: Molecular docking studies, using software like AutoDock or Schrödinger, model interactions between the compound and target proteins (e.g., glucosamine-6-phosphate synthase). Key steps include:

- Target Selection : Prioritize enzymes linked to the compound’s scaffold (e.g., antimicrobial targets for dihydropyridines) .

- Binding Affinity Analysis : Calculate binding energies (ΔG) to rank potential efficacy. Substituents like the diethoxybenzoyl group may enhance hydrophobic interactions .

- Validation : Compare docking results with experimental IC values from enzyme inhibition assays to resolve discrepancies .

Q. How can researchers address contradictory data in biological assays involving this compound?

Answer: Contradictions often arise from assay conditions or structural variability. Mitigation strategies include:

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing diethoxy with methoxy groups) to isolate activity-contributing moieties .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to confirm potency trends .

Q. What strategies improve the stability of intermediates during synthesis?

Answer:

- Crystalline Salts : Convert sensitive intermediates (e.g., hydrazides) into stable crystalline forms, such as oxadiazolium perchlorate salts, which resist moisture degradation .

- Low-Temperature Storage : Store intermediates at –20°C under inert atmospheres (N or Ar) to prevent oxidation .

- In Situ Characterization : Use techniques like TLC or inline FT-IR to monitor reactions in real-time, reducing exposure to destabilizing conditions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.